molecular formula C27H45O4P B13642532 Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) ((s)-hydroxy(phenyl)methyl)phosphonate

Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) ((s)-hydroxy(phenyl)methyl)phosphonate

Katalognummer: B13642532
Molekulargewicht: 464.6 g/mol
InChI-Schlüssel: DQRWNVQUCUAZIB-QUAWNFPGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) ((s)-hydroxy(phenyl)methyl)phosphonate is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structural features, which include isopropyl and methylcyclohexyl groups, as well as a hydroxy(phenyl)methyl)phosphonate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) ((s)-hydroxy(phenyl)methyl)phosphonate typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. One common approach involves the reaction of (1r,2s,5r)-2-isopropyl-5-methylcyclohexanol with a suitable phosphonate reagent under acidic or basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like flash column chromatography are often employed to achieve efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) ((s)-hydroxy(phenyl)methyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) ((s)-hydroxy(phenyl)methyl)phosphonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) ((s)-hydroxy(phenyl)methyl)phosphonate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and context .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C27H45O4P

Molekulargewicht

464.6 g/mol

IUPAC-Name

(S)-bis[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy]phosphoryl-phenylmethanol

InChI

InChI=1S/C27H45O4P/c1-18(2)23-14-12-20(5)16-25(23)30-32(29,27(28)22-10-8-7-9-11-22)31-26-17-21(6)13-15-24(26)19(3)4/h7-11,18-21,23-28H,12-17H2,1-6H3/t20-,21-,23+,24+,25-,26-,27+/m1/s1

InChI-Schlüssel

DQRWNVQUCUAZIB-QUAWNFPGSA-N

Isomerische SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OP(=O)([C@@H](C2=CC=CC=C2)O)O[C@@H]3C[C@@H](CC[C@H]3C(C)C)C)C(C)C

Kanonische SMILES

CC1CCC(C(C1)OP(=O)(C(C2=CC=CC=C2)O)OC3CC(CCC3C(C)C)C)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.